![molecular formula C6H4BrNO2 B2475078 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde CAS No. 1227603-42-0](/img/structure/B2475078.png)
5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde
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Overview
Description
5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a chemical compound with the CAS Number: 1227603-42-0 . It has a molecular weight of 202.01 . The IUPAC name for this compound is 5-bromo-2-hydroxynicotinaldehyde . It is a yellow solid at room temperature .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C6H4BrNO2/c7-5-1-4 (3-9)6 (10)8-2-5/h1-3H, (H,8,10) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a yellow solid at room temperature . It has a molecular weight of 202.01 . The compound should be stored in a refrigerator .Scientific Research Applications
Palladium-Catalyzed Cyclization
The compound is utilized in palladium-catalyzed cyclization reactions with carboxylic acids. This process forms 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing its role in complex chemical syntheses (Cho & Kim, 2008).
Crystallographic Studies
It is studied for its crystallographic properties, where molecules like 5-bromo-1H-indole-3-carbaldehyde form hydrogen bonds and link into ribbons, contributing to understanding of molecular interactions (Ali, Halim, & Ng, 2005).
Photochemical Synthesis
This compound plays a role in photochemical synthesis. The irradiation of derivatives like 5-bromo-thiophene-2-carbaldehyde leads to the formation of 5-phenyl derivatives, indicating its utility in photochemical reactions (Antonioletti et al., 1986).
Preparation and Properties Study
The preparation and properties of derivatives like 5-bromo-benzo[b]thiophen-3-carbaldehydes have been studied. These derivatives undergo reactions typical of aromatic aldehydes, showing their versatility in organic chemistry (Shanta & Scrowston, 1967).
Intermolecular Interaction Analysis
There's research on the intermolecular interactions in the crystal structure of derivatives like 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole. Such studies provide insights into molecular structure and interactions (Barakat et al., 2017).
Central Skeleton Synthesis in Antibiotics
This compound is key in synthesizing central skeletons like 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine, important in the total synthesis of certain antibiotics (Okumura et al., 1998).
Brain Drug Delivery Studies
It is also significant in brain drug delivery studies. For instance, derivatives like 1-methylpyridine-2-carbaldehyde oxime are used to study the elimination rate of small quaternary salts from the brain, aiding in understanding drug delivery mechanisms (Bodor, Roller, & Selk, 1978).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
5-bromo-2-oxo-1H-pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDLEYZYBXPMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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